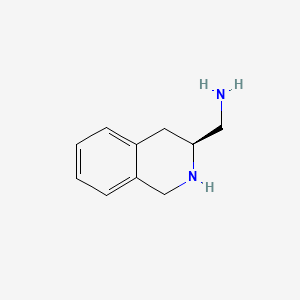
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, also known as TIQ-diamine, is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered significant attention due to its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article reviews the biological activity of TIQ-diamine based on recent research findings.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines are a group of alkaloids that exhibit a wide range of pharmacological activities. The biological significance of these compounds arises from their ability to interact with various neurotransmitter receptors and enzymes involved in critical physiological processes.
Key Biological Activities
- Neuroprotective Effects : THIQ derivatives have been shown to protect neurons from oxidative stress and apoptosis. For instance, studies indicate that these compounds can modulate signaling pathways that regulate cell survival and death, making them potential candidates for treating neurodegenerative disorders like Alzheimer's disease (AD) .
- Dopamine Receptor Modulation : Certain THIQ derivatives, including TIQ-diamine, have demonstrated selective activity towards dopamine receptors. Research highlights their potential as antipsychotic agents through selective antagonism of the dopamine D3 receptor (D3R), which is implicated in various psychotic symptoms .
- Anti-inflammatory Properties : The anti-inflammatory capabilities of TIQ derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests a role in managing conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of TIQ-diamine and its analogs can be attributed to their structural features. The presence of specific functional groups and stereochemistry plays a crucial role in enhancing receptor binding affinity and selectivity.
| Compound | Receptor Affinity (Ki) | Biological Activity |
|---|---|---|
| TIQ-Diamine | D3R Ki = 685 nmol/L | Antipsychotic-like effects |
| Compound 36b | D3R Ki = 641.5 nmol/L | Antidepressant-like activity |
| Compound ZLG-25 | D3R Ki = 3067 nmol/L | Selective antagonist |
Case Studies
- Dopamine D3 Receptor Antagonism : A study investigated novel tetrahydro-carboline derivatives as selective D3R antagonists. Among these, compound 36b exhibited significant antipsychotic-like properties without inducing catalepsy, suggesting a favorable safety profile for potential therapeutic use .
- Neuroprotective Studies : Research on THIQ derivatives revealed their ability to reduce neuronal damage in AD models by modulating oxidative stress pathways and promoting neuronal survival through the downregulation of pro-apoptotic proteins like Bax .
特性
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYNQIMTRERLH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652133 |
Source


|
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195832-21-4 |
Source


|
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














